N-(3-bromophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives often involves complex reactions, aiming to achieve desired structural features and functionalities. For example, Chkirate et al. (2019) described the synthesis and characterization of pyrazole-acetamide derivatives leading to coordination complexes with Co(II) and Cu(II), highlighting the role of hydrogen bonding in the self-assembly process and their antioxidant activity. This indicates the complex synthetic pathways that can be employed to create compounds with specific chemical structures and properties (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole-acetamide derivatives is crucial for their chemical behavior and potential applications. For instance, the study by Chkirate et al. (2019) on Co(II) and Cu(II) coordination complexes provides insights into how the amide O and pyrazole N atoms participate in coordination, influencing the overall molecular architecture and the formation of supramolecular architectures through hydrogen bonding (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-acetamide derivatives can lead to the formation of various coordination complexes, as seen in the work of Chkirate et al. (2019). These reactions not only define the structural identity of the compounds but also their chemical properties, such as antioxidant activity, which is attributed to the specific arrangement of atoms and the presence of metal ions in the complexes (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their molecular structure and the nature of their coordination complexes. Although specific physical properties of "N-(3-bromophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide" are not directly mentioned, studies on similar compounds suggest that factors like solubility, melting point, and crystallinity can vary significantly based on the molecular arrangement and the type of metal ions involved in the complexes.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole-acetamide derivatives are closely linked to their molecular structure and the presence of functional groups. The antioxidant activity observed in the complexes studied by Chkirate et al. (2019) exemplifies how the chemical properties of these compounds can be tailored for specific applications, potentially including catalysis, pharmaceuticals, and materials science (Chkirate et al., 2019).
properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-11-8-12(2)23(20-11)15-6-7-17(25)22(21-15)10-16(24)19-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHVRNKKYBIBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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